molecular formula C22H15FO4 B14958379 3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one

3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B14958379
M. Wt: 362.3 g/mol
InChI Key: YJDYRGYXBJJQKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the coumarin derivative family, characterized by a benzo[c]chromen-6-one core substituted with a 4-fluorophenyl-2-oxoethoxy group at position 3 and a methyl group at position 2. The 4-fluorophenyl group introduces electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions compared to non-fluorinated analogs .

Properties

Molecular Formula

C22H15FO4

Molecular Weight

362.3 g/mol

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C22H15FO4/c1-13-20(26-12-19(24)14-6-8-15(23)9-7-14)11-10-17-16-4-2-3-5-18(16)22(25)27-21(13)17/h2-11H,12H2,1H3

InChI Key

YJDYRGYXBJJQKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one typically involves the formation of a C–C bond between the H-3 carbon of 4-hydroxycoumarin and the less hindered site of styrene oxide, followed by cyclization with the elimination of water molecules . The reaction is often catalyzed by FeCl3 under regioselective conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, utilizing similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the catalytic system employed.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to reduced oxidative stress and inflammation .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key analogs with modifications to the aryl group in the 2-oxoethoxy side chain:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Data/Findings
3-[2-(4-Biphenylyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one Biphenylyl C28H20O4 420.46 Higher molecular weight and lipophilicity due to biphenyl extension .
3-[2-(4-Methoxyphenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one 4-Methoxyphenyl C23H22O5 378.42 Methoxy group enhances solubility; tetrahydro modification reduces planarity .
3-[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one 3-Fluoro-4-methoxyphenyl C23H17FO5 392.11 Collision cross-section (CCS) predicted: 191.7 Ų ([M+H]+); fluorine and methoxy groups alter polarity .
4-Methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one Phenyl C22H16O4 344.36 Simpler structure with phenyl group; lower molecular weight and higher crystallinity .
3-[2-(2-Naphthyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one 2-Naphthyl C27H20O4 408.44 Extended aromatic system increases π-π stacking potential .

Crystallographic and Conformational Insights

  • Planarity and Symmetry: Analogs like 4-(4-fluorophenyl)-substituted thiazoles () exhibit triclinic (P¯1) symmetry with near-planar conformations, except for perpendicularly oriented fluorophenyl groups. This suggests that the 4-fluorophenyl group in the target compound may adopt similar non-planar orientations, affecting packing efficiency .
  • Hirshfeld Surface Analysis : Chalcone derivatives with fluorophenyl groups (e.g., from ) show dihedral angles between aryl rings ranging from 7.14° to 56.26°, indicating variable steric and electronic interactions depending on substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.